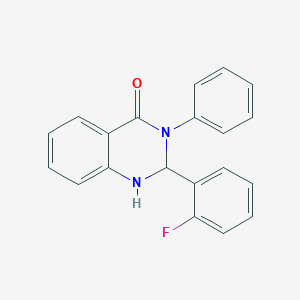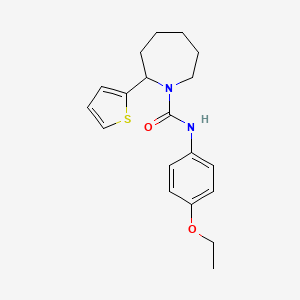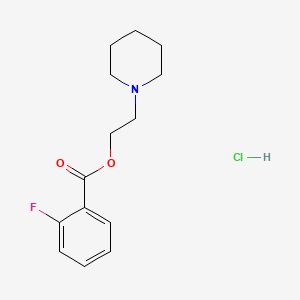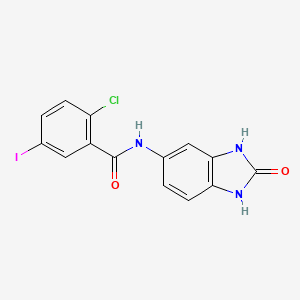
2-(2-fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one: is a chemical compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a fluorophenyl and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzophenone with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then cyclized to form the desired quinazolinone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The fluorophenyl group in the compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
- Oxidized quinazolinone derivatives with additional functional groups.
- Reduced quinazolinone derivatives with hydrogenated structures.
- Substituted quinazolinone derivatives with various nucleophiles replacing the fluorine atom.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, 2-(2-fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound is being investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(2-fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting disease pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
相似化合物的比较
2-(2-Fluorophenyl)-4-methyl-1H-pyrrole: This compound shares the fluorophenyl group but differs in its core structure, which is a pyrrole ring.
2-Fluorophenylacetic acid: This compound contains the fluorophenyl group attached to an acetic acid moiety, differing significantly in its overall structure and properties.
2-Fluorophenyl isocyanate: This compound features the fluorophenyl group attached to an isocyanate functional group, making it chemically distinct from the quinazolinone derivative.
Uniqueness: The uniqueness of 2-(2-fluorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one lies in its quinazolinone core, which imparts specific biological and chemical properties
属性
IUPAC Name |
2-(2-fluorophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O/c21-17-12-6-4-10-15(17)19-22-18-13-7-5-11-16(18)20(24)23(19)14-8-2-1-3-9-14/h1-13,19,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMDFHVNOCVOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1H-indazol-5-amine](/img/structure/B5013752.png)
![N-[4-(acetylamino)phenyl]-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5013754.png)

![4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5013762.png)
![4-(3-{[2-(2-methoxyphenyl)ethyl]amino}butyl)phenol](/img/structure/B5013775.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5013786.png)

![2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B5013792.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5013793.png)


![1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B5013827.png)
![3-ethyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013835.png)
